Tert-butyl N-(2-azidopyridin-4-yl)carbamate
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Overview
Description
Tert-butyl N-(2-azidopyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, an azido group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azidopyridin-4-yl)carbamate typically involves the reaction of 2-azidopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2-azidopyridine+tert-butyl chloroformate→tert-butyl N-(2-azidopyridin-4-yl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-azidopyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: 2-aminopyridine derivatives.
Deprotection: Free amines.
Scientific Research Applications
Tert-butyl N-(2-azidopyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azidopyridin-4-yl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(piperidin-4-yl)carbamate
- Tert-butyl N-(2-(propan-2-yloxy)pyridin-4-yl)carbamate
Uniqueness
Tert-butyl N-(2-azidopyridin-4-yl)carbamate is unique due to the presence of the azido group, which allows for further functionalization through click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl N-(2-azidopyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-4-5-12-8(6-7)14-15-11/h4-6H,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSBHWVXGLPVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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